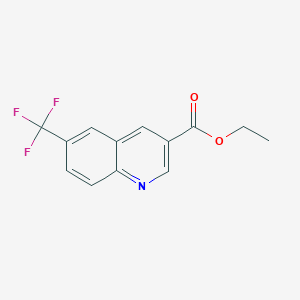
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate
Descripción general
Descripción
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound . It’s a derivative of quinoline, which is a heterocyclic compound with a wide range of applications in medicinal chemistry . Quinoline derivatives have been reported to possess antiseptic, antipyretic, and antiperiodic action .
Synthesis Analysis
The synthesis of similar compounds, such as ethyl-2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques . The HRMS of compounds showed a molecular ion peak M+ in the positive mode .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate, followed by a reaction with POCl3 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, include a boiling point of 351.8°C at 760 mmHg .Aplicaciones Científicas De Investigación
- Notably, this compound has shown moderate cytotoxic activity against cancer cell lines such as MCF-7 (mammary gland cancer) and HePG2 (hepatocellular carcinoma) .
- Researchers aim to develop greener and more sustainable chemical processes, and quinolines play a role in achieving this goal .
- Lithium triflate (LiOTf) has been used as a catalyst for the synthesis of quinolines. It efficiently promotes the reaction, yielding desired products in high yields .
Medicinal Chemistry
Industrial Chemistry
Catalysis and Green Synthesis
Mecanismo De Acción
Target of Action
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate, a derivative of quinoline, has been found to exhibit cytotoxic activity against various cancer cell lines . Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, antifungal, antimicrobial, inhibiting agents, and anticancer properties .
Mode of Action
The compound’s mode of action is primarily through its antiproliferative activity, which is achieved by inhibiting various enzymes including topoisomerase, thymidylate synthase, telomerase, and different protein kinases . These enzymes play crucial roles in DNA replication and cell division, and their inhibition can lead to the death of cancer cells .
Biochemical Pathways
Given its inhibitory effects on key enzymes involved in dna replication and cell division, it’s likely that the compound affects pathways related to these processes .
Pharmacokinetics
The compound’s molecular weight (26922 g/mol) and its physical properties such as boiling point (3489°C at 760 mmHg) and vapor pressure (489E-05mmHg at 25°C) suggest that it may have good bioavailability .
Result of Action
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line . This suggests that the compound’s action results in the death of these cancer cells.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by its melting point of >300°C . .
Safety and Hazards
For similar compounds, hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash hands thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
While specific future directions for Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate are not mentioned in the available data, research into quinoline derivatives continues due to their wide range of applications in medicinal chemistry . The search continues to find a better and improved methodology for the preparation of these important quinolines .
Propiedades
IUPAC Name |
ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-5-8-6-10(13(14,15)16)3-4-11(8)17-7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJWXJLZVCUHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855852 | |
| Record name | Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | |
CAS RN |
71083-15-3 | |
| Record name | Ethyl 6-(trifluoromethyl)-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



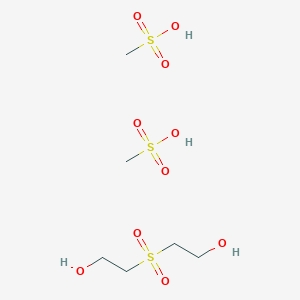


![Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester](/img/structure/B1401531.png)
![Ethanol, 2-[2-(2-propenyloxy)ethoxy]-, 4-methylbenzenesulfonate](/img/structure/B1401535.png)

![[3-Chloro-4-(hexyloxy)phenyl]acetic acid](/img/structure/B1401539.png)
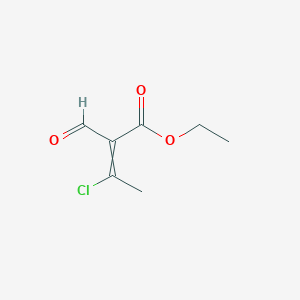

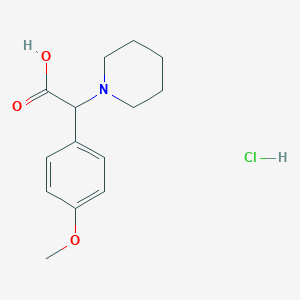

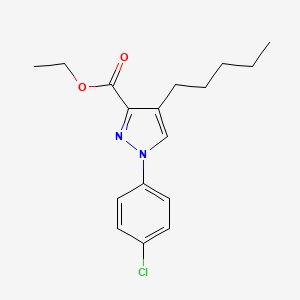
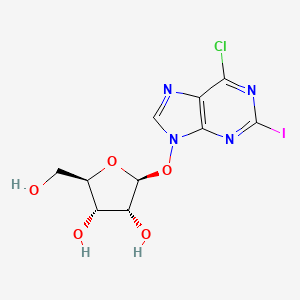
![4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1401548.png)